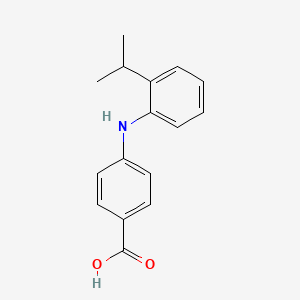

4-((2-Isopropylphenyl)amino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-propan-2-ylanilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(8-10-13)16(18)19/h3-11,17H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZTWGXUKBTMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 2 Isopropylphenyl Amino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The ¹H NMR spectrum for 4-((2-Isopropylphenyl)amino)benzoic acid confirms the presence of all expected proton groups. The aromatic region of the spectrum is complex, showing distinct signals for the protons on both the benzoic acid and the 2-isopropylphenyl rings. The isopropyl group gives rise to a characteristic doublet for the methyl protons and a septet for the methine proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | Doublet | 6H | -CH(CH ₃)₂ |

| 3.20 | Septet | 1H | -CH (CH₃)₂ |

| 6.98 | Doublet | 2H | Aromatic C-H |

| 7.25 - 7.40 | Multiplet | 4H | Aromatic C-H |

| 7.90 | Doublet | 2H | Aromatic C-H |

| 9.35 | Singlet | 1H | -NH - |

| 12.80 | Broad Singlet | 1H | -COOH |

Note: Data is interpreted from patent literature and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Published experimental Infrared (IR) and Raman spectroscopic data for this compound could not be located. These analyses would be expected to show characteristic vibrational modes, including:

A broad O-H stretching band for the carboxylic acid.

An N-H stretching band for the secondary amine.

A strong C=O stretching band for the carbonyl group.

Multiple C=C stretching bands for the aromatic rings.

C-H stretching and bending modes for the aromatic and isopropyl groups.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Characterization of Electronic Transitions

Experimental Ultraviolet-Visible (UV-Vis) spectrophotometric data for this compound is not available in the public domain. The conjugated system, involving two phenyl rings and a carboxyl group, would be expected to exhibit strong π→π* electronic transitions in the UV region.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

A search of crystallographic databases and scientific literature did not yield any single-crystal X-ray diffraction data for this compound. This analysis would provide definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding.

Powder X-ray Diffraction for Polymorphism and Purity

Powder X-ray Diffraction (PXRD) is a fundamental non-destructive technique used to analyze the crystalline nature of a solid material. It provides a unique "fingerprint" of a crystalline solid, which is invaluable for identifying its specific crystalline form (polymorph), determining its purity, and assessing its crystalline quality.

In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the crystal lattice planes, producing a diffraction pattern of constructive interference at specific angles (2θ). The resulting diffractogram is a plot of diffraction intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline structure.

The potential for polymorphism in this compound is significant, given that its parent compound, 4-aminobenzoic acid (PABA), is known to exist in at least four polymorphic forms (α, β, γ, and δ). nih.govscirp.org Each polymorph of a compound will produce a distinct PXRD pattern. Therefore, PXRD is an essential tool for screening and identifying different polymorphic forms of this compound that may arise during synthesis, crystallization, or storage. Different polymorphs can exhibit different physical properties, such as solubility, melting point, and stability, which are critical in various applications.

Furthermore, PXRD is a powerful method for assessing the purity of a crystalline sample. The presence of a crystalline impurity will result in additional peaks in the diffraction pattern that are not characteristic of the main component. By comparing the PXRD pattern of a sample to a reference pattern of the pure compound, one can identify and in some cases quantify crystalline impurities. The absence of any diffraction peaks, resulting in a broad halo, would indicate that the material is amorphous.

A representative PXRD data table for a crystalline form of this compound would include the 2θ angle, the corresponding d-spacing (calculated from Bragg's Law), and the relative intensity of each peak. An illustrative example of what such data might look like is presented below.

Interactive Data Table: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Form of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.39 | 85 |

| 12.2 | 7.25 | 60 |

| 15.8 | 5.60 | 95 |

| 17.1 | 5.18 | 100 |

| 21.4 | 4.15 | 70 |

| 24.6 | 3.62 | 55 |

| 26.0 | 3.42 | 80 |

| 28.9 | 3.09 | 40 |

Note: The data in this table is hypothetical and serves as an example of a typical PXRD data presentation.

Mass Spectrometric Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For the identification of this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be expected to produce a prominent molecular ion peak. The molecular formula of this compound is C16H17NO2, which corresponds to a monoisotopic mass of approximately 255.1259 g/mol . Therefore, in positive ion mode ESI-MS, a strong signal for the protonated molecule [M+H]+ would be expected at an m/z of approximately 256.1332.

For structural elucidation, a more energetic ionization method like Electron Ionization (EI) is typically employed to induce fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that provides valuable information about the compound's structure. The fragmentation of this compound would be expected to follow logical pathways based on the lability of its chemical bonds and the stability of the resulting fragments.

Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, 17 amu) and the loss of the entire carboxyl group as •COOH (45 amu) or as a neutral CO2 molecule (44 amu) after rearrangement. sci-hub.selibretexts.org The secondary amine linkage and the isopropyl substituent also provide sites for characteristic cleavages.

A plausible fragmentation pattern for this compound in EI-MS could include:

α-cleavage: The loss of a methyl radical (•CH3, 15 amu) from the isopropyl group to form a stable secondary carbocation.

Benzylic cleavage: Cleavage of the C-N bond, leading to fragments corresponding to the aminobenzoic acid moiety and the isopropylphenyl moiety.

Decarboxylation: The loss of CO2 (44 amu) from the molecular ion.

The analysis of the fragmentation pattern of the parent compound, 4-aminobenzoic acid, shows a prominent molecular ion at m/z 137, followed by a significant fragment at m/z 120 due to the loss of a hydroxyl radical, and another at m/z 92 corresponding to the loss of the carboxyl group. nih.govnist.gov By analogy, similar fragmentation pathways can be anticipated for its N-substituted derivatives.

Interactive Data Table: Predicted Major Mass Spectrometric Fragments of this compound

| m/z (Predicted) | Lost Fragment | Proposed Fragment Structure |

| 255.13 | - | [M]+• (Molecular Ion) |

| 240.10 | •CH3 | [M - CH3]+ (Loss of methyl from isopropyl) |

| 212.11 | •COOH | [M - COOH]+ (Loss of carboxyl radical) |

| 134.09 | C8H9N• | [C7H5O2]+ (Benzoyl cation) |

| 120.08 | C9H11• | [C7H6NO]+ (Fragment from cleavage of C-N bond) |

| 92.05 | COOH, C2H4 | [C6H6N]+ (Aniline radical cation after rearrangement) |

Note: The m/z values in this table are predicted based on chemical principles and fragmentation patterns of similar compounds. Actual experimental values may vary.

Computational Chemistry and Molecular Modeling Studies of 4 2 Isopropylphenyl Amino Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. DFT studies on molecules related to 4-((2-Isopropylphenyl)amino)benzoic acid, such as p-aminobenzoic acid and N-phenylanthranilic acid, have established a framework for analyzing its structure and reactivity. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and intermolecular interactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the delocalized π-system of the aromatic rings, while the amino proton and carboxylic proton would exhibit positive potential. This information is vital for predicting sites of hydrogen bonding and other non-covalent interactions.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Dipole Moment | 2.0 to 5.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | Varies per atom (e.g., O ≈ -0.6e, N ≈ -0.8e) | Provides a quantitative measure of the partial charge on each atom in the molecule. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. nih.gov This method is crucial for identifying potential biological targets and understanding the mechanism of action. For this compound, which is a derivative of N-phenylanthranilic acid, potential targets could include enzymes like cyclooxygenases (COX), DNA gyrase, or various ion channels. researchgate.netasianpubs.orggoogle.com

In a docking simulation, the ligand (this compound) is placed into the binding site of a protein, and its conformational flexibility is explored to find the most stable binding pose. The stability is evaluated using a scoring function that estimates the binding free energy (ΔG), with more negative values indicating stronger binding affinity. The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and including solvent effects. rsc.org These simulations can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes in both the ligand and the protein upon binding.

| Parameter | Value/Description | Interpretation |

|---|---|---|

| Binding Energy (ΔG) | -8.5 kcal/mol | A strong negative value suggests high binding affinity and a stable complex. |

| Key Interacting Residues | Hydrogen bond with Serine-212 | The carboxylic acid group of the ligand acts as a hydrogen bond acceptor/donor. |

| Hydrophobic interaction with Leucine-89, Valine-110 | The isopropyl and phenyl groups fit into a nonpolar pocket of the active site. | |

| π-π stacking with Phenylalanine-350 | The aromatic rings of the ligand and the residue interact favorably. | |

| RMSD (from MD Simulation) | 1.2 Å | A low Root-Mean-Square Deviation value over the simulation time indicates the binding pose is stable. |

In Silico Prediction of Conformational Preferences and Energetics

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. In silico methods are used to explore the conformational landscape of this compound to identify its most stable, low-energy conformations. The molecule possesses several rotatable bonds, primarily the C-N bond linking the two aromatic rings and the bond connecting the isopropyl group.

The relative orientation of the two phenyl rings, defined by a dihedral angle, is a critical conformational feature. For the parent N-phenylanthranilic acid, studies have identified two primary low-energy conformations. researchgate.net In this compound, the bulky isopropyl group at the ortho position of one ring introduces significant steric hindrance. This steric clash would heavily influence the preferred dihedral angle, likely forcing the rings into a more twisted, non-planar arrangement to minimize steric strain.

Computational methods, such as potential energy surface (PES) scanning, can systematically rotate key bonds and calculate the corresponding energy to map out conformational preferences. This analysis identifies the global and local energy minima, which represent the most probable shapes the molecule will adopt. Understanding these preferences is vital, as only specific conformations may be able to fit into the binding site of a biological target.

| Conformer | Key Dihedral Angle (Ring-N-Ring-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum (Twisted) | ~75° | 0.00 | ~95% |

| Local Minimum 1 | ~ -70° | +2.1 | ~4% |

| Transition State (Planar) | 0° | +8.5 | <1% |

Application of Chemoinformatics and QSAR Approaches in Virtual Screening and Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential for rational drug design and virtual screening of large compound libraries. nih.gov QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To build a QSAR model, a set of molecular descriptors is calculated for each molecule in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic features. chitkara.edu.in For this compound, relevant descriptors would include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Hydrophobicity descriptors: Calculated logP.

Steric descriptors: Molar refractivity.

Once calculated, these descriptors are correlated with experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net The resulting QSAR equation can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound. This predictive power allows for the efficient in silico screening of virtual libraries to identify the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. frontiersin.org

| Descriptor | Definition | Relevance in Drug Design |

|---|---|---|

| cLogP | Calculated Logarithm of the Partition Coefficient (Octanol/Water) | Measures lipophilicity, which affects membrane permeability and absorption. |

| TPSA | Topological Polar Surface Area | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. asianpubs.org |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences solubility, absorption, and diffusion. Often constrained in drug-likeness rules (e.g., Lipinski's Rule of Five). |

| Number of H-Bond Donors/Acceptors | Count of N-H, O-H bonds (donors) and N, O atoms (acceptors). | Crucial for specific interactions with biological targets and for solubility. asianpubs.org |

Structure Activity Relationship Sar Investigations of 4 2 Isopropylphenyl Amino Benzoic Acid Analogues

Elucidation of Key Pharmacophoric Features for Receptor Binding and Efficacy

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For analogues related to this diphenylamine (B1679370) scaffold, studies targeting the AKR1C3 enzyme have elucidated a clear pharmacophore.

The primary features for potent inhibition include:

A Carboxylic Acid Group: This feature is crucial for anchoring the inhibitor within the enzyme's active site. X-ray crystallography of related compounds bound to AKR1C3 reveals that the carboxylate group forms critical hydrogen bonds with residues Tyr55 and His117 in the oxyanion site of the enzyme. nih.gov This interaction is a cornerstone of the binding affinity.

Two Aromatic Rings: The diphenylamine structure provides a rigid backbone that positions the key interacting groups correctly within the binding pocket. These rings engage in hydrophobic and van der Waals interactions with nonpolar residues of the receptor.

Specific Substitution Patterns: The presence and position of substituents on the aromatic rings are determinants of potency and selectivity. An electron-withdrawing group on one of the rings is often identified as a key component for enhancing efficacy. nih.gov

These features collectively define the pharmacophoric model for this class of inhibitors, guiding the design of new analogues with improved biological profiles. The specific arrangement of a hydrogen bond acceptor (the carboxylate), two aromatic hydrophobic centers, and a hydrogen bond donor (the amine linker) constitutes the essential map for effective receptor interaction. nih.gov

Impact of Aromatic Ring Substitutions on Potency, Selectivity, and Bioactivity

Systematic modification of the aromatic rings in analogues of the parent compound has yielded significant insights into how substitutions affect potency and selectivity, particularly for the AKR1C family of enzymes. Research on 3-(phenylamino)benzoic acids, which are structural isomers of the title compound, provides a clear framework for understanding these relationships. nih.gov

One of the most critical findings is the influence of the carboxylic acid's position on the benzoic acid ring (A-ring). Moving the carboxyl group from the ortho-position (as in N-phenylanthranilic acids) to the meta-position results in a dramatic increase in selectivity for AKR1C3 over the closely related AKR1C2 isoform, without a significant loss of potency against AKR1C3. nih.gov

Substitutions on the second phenyl ring (B-ring) also play a pivotal role. The presence of a strong electron-withdrawing group, particularly at the para-position of the B-ring, is strongly correlated with enhanced inhibitory potency against AKR1C3. nih.govnih.gov This suggests that the electronic properties of the B-ring are a major determinant of bioactivity.

The following table summarizes the SAR data for a series of 4'-substituted 3-(phenylamino)benzoic acid analogues against AKR1C3 and AKR1C2, demonstrating the impact of B-ring substitution.

| Compound | B-Ring Substituent (R) | AKR1C3 IC₅₀ (nM) | AKR1C2 IC₅₀ (nM) | Selectivity (IC₅₀ AKR1C2/AKR1C3) |

|---|---|---|---|---|

| 1 | -H | 1400 | 20000 | 14 |

| 2 | -CF₃ | 30 | 11000 | 367 |

| 3 | -CN | 30 | 8000 | 267 |

| 4 | -NO₂ | 20 | 3000 | 150 |

| 5 | -COCH₃ | 40 | 10000 | 250 |

| 6 | -Cl | 140 | >50000 | >357 |

| 7 | -CH₃ | 1300 | 15000 | 12 |

| 8 | -OCH₃ | 2500 | 18000 | 7 |

Data adapted from studies on 3-(phenylamino)benzoic acid analogues, which are structural isomers of the title compound. nih.govnih.gov

As the data illustrates, analogues with electron-withdrawing substituents (-CF₃, -CN, -NO₂, -COCH₃) exhibit significantly lower IC₅₀ values, indicating higher potency for AKR1C3. In contrast, electron-donating groups (-CH₃, -OCH₃) lead to a marked decrease in potency. This highlights the importance of electronic effects on the B-ring for bioactivity.

Analysis of Linker Chain Flexibility and its Influence on Biological Responses

The amine linker between the two aromatic rings provides a degree of rotational freedom, yet its conformation is critical for aligning the pharmacophoric features within the receptor's binding site. The planarity and torsional angle between the two rings, dictated by the amine bridge, are key to a productive binding event.

While extensive studies on modifying the linker itself (e.g., replacing -NH- with -O- or -CH₂-) for this specific scaffold are limited, crystallographic data of related inhibitors bound to their target enzyme provide indirect evidence of its importance. The crystal structure of an N-phenylanthranilic acid inhibitor in complex with AKR1C3 shows the compound adopts a specific, non-planar conformation. nih.gov The carboxylate on the A-ring is anchored, while the B-ring fits into a hydrophobic pocket. This precise orientation would be disrupted by significant changes in the linker's length, rigidity, or bonding characteristics.

For instance, replacing the secondary amine (-NH-) with a more flexible ether (-O-) linker, as seen in 3-phenoxybenzoic acid, maintains inhibitory activity against AKR1C3, suggesting that the enzyme can accommodate slight variations in the linker atom. nih.gov However, the fundamental geometry and distance between the two rings must be preserved. Any modification that drastically alters the torsional angle or the distance between the key pharmacophoric groups would likely lead to a significant loss of biological activity. Therefore, while some flexibility is inherent, the linker's primary role is to maintain the optimal spatial relationship between the interacting moieties of the inhibitor and the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical expressions that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of novel analogues and optimizing lead compounds.

For the 3-(phenylamino)benzoic acid series, a significant correlation was established between the electronic effect of substituents on the B-ring and their inhibitory potency against AKR1C3. A regression analysis plotting the Hammett constant (σp), a measure of a substituent's electronic effect, against the log of the inhibitory potency (pIC₅₀) yielded a strong linear relationship. nih.gov

The analysis produced a regression equation with a high correlation coefficient (R² = 0.81, p = 0.0009), indicating that the electronic properties of the para-substituent on the B-ring can reliably predict the compound's inhibitory strength against AKR1C3. nih.gov Specifically, a more positive Hammett constant (indicative of a stronger electron-withdrawing nature) correlated with higher potency.

This QSAR model provides several key insights:

Predictive Power: It allows researchers to predict the AKR1C3 inhibitory activity of new, unsynthesized analogues based solely on the Hammett constant of the proposed substituent.

Design Optimization: It confirms that focusing on electron-withdrawing groups is a fruitful strategy for designing more potent inhibitors.

Mechanistic Understanding: The model reinforces the hypothesis that electronic interactions, such as the formation of hydrogen bonds influenced by the acidity of the amine proton and the charge distribution on the B-ring, are crucial for the inhibitor's mechanism of action. nih.gov

Such QSAR models are essential tools in modern drug design, enabling a more rational and efficient approach to the development of new therapeutic agents based on the 4-((2-isopropylphenyl)amino)benzoic acid scaffold.

Molecular Mechanisms of Action and Biological Research of 4 2 Isopropylphenyl Amino Benzoic Acid and Its Analogues

Ligand-Receptor Interactions and Functional Modulation

Lysophosphatidic Acid Receptor Type 1 (LPA1) Antagonism and Selectivity Profiling

Currently, there is a lack of publicly available scientific literature detailing the investigation of 4-((2-Isopropylphenyl)amino)benzoic acid as an antagonist for the Lysophosphatidic Acid Receptor Type 1 (LPA1). While the development of LPA1 antagonists is an active area of research for conditions such as idiopathic pulmonary fibrosis, no studies have specifically reported on the binding affinity, antagonistic potency, or selectivity profile of this particular compound.

Retinoid X Receptor (RXR) Agonism and Cross-Signaling Assessment

While direct studies on the Retinoid X Receptor (RXR) agonist activity of this compound are not extensively documented, research into its structural analogues provides insights into the potential for this class of compounds to interact with RXRs. RXRs are nuclear receptors that play a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors.

Research has been conducted on analogues such as 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid (NEt-4IB). nih.gov These studies aim to develop potent, less-lipophilic, and subtype-selective RXR agonists. For instance, compounds possessing branched alkoxy groups, like 6-[N-ethyl-N-(3-isopropoxy-4-isopropylphenyl)amino]nicotinic acid (NEt-3IP), have demonstrated RXR agonistic activity comparable to or greater than that of representative RXR agonists. nih.gov Furthermore, NEt-3IP has been identified as the first RXRα/β-selective agonist, highlighting the potential for nuanced activity within this chemical scaffold. nih.gov

The assessment of cross-signaling with other nuclear receptor pathways, such as those involving Retinoic Acid Receptors (RARs), is a critical aspect of evaluating RXR agonists. The RXR-RAR heterodimer is characterized as "conditionally nonpermissive," meaning that specific RXR agonists can activate this complex even without a RAR-specific agonist present. nih.gov The ability of novel analogues to exhibit reduced cross-signaling is a key objective in developing more selective RXR modulators. nih.gov

Table 1: Activity of Selected this compound Analogues on Retinoid X Receptors

| Compound Name | Receptor Target | Activity | Key Findings |

| 6-[N-ethyl-N-(3-isopropoxy-4-isopropylphenyl)amino]nicotinic acid (NEt-3IP) | RXRα/β | Agonist | First identified RXRα/β-selective agonist with potent activity. nih.gov |

| 6-[N-ethyl-N-(3-isobutoxy-4-isopropylphenyl)amino]nicotinic acid (NEt-3IB) | RXR | Agonist | Potent RXR agonistic activity. nih.gov |

| 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid (NEt-4IB) | RXR | Agonist | Used as a reference compound in the development of novel RXR agonists. nih.gov |

Enzyme Inhibition and Modulation of Catalytic Activity

Deubiquitinase (USP1/UAF1) Inhibitory Mechanisms

There is no available scientific literature to indicate that this compound has been investigated as an inhibitor of the deubiquitinase complex USP1/UAF1. This enzyme complex is a known regulator of DNA damage response pathways, and while the development of its inhibitors is an area of interest in cancer research, the inhibitory potential of this specific compound has not been reported.

Cholinesterase Enzyme Interaction Studies

No specific studies on the interaction of this compound with cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), have been found in the reviewed scientific literature. Research into cholinesterase inhibitors is prominent in the context of Alzheimer's disease. nih.gov While various derivatives of p-aminobenzoic acid have been explored for this purpose, the specific compound of interest has not been a subject of these investigations. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitory Effects

There is a lack of published research specifically evaluating the inhibitory effects of this compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in anticancer therapy. Although a wide range of small molecules, including derivatives of diphenylamine (B1679370), have been developed as VEGFR-2 inhibitors, no data is available for this compound itself.

Cellular Pathway Investigations in In Vitro Disease Models

Anti-proliferative Effects in Cancer Cell Lines (e.g., non-small cell lung cancer, leukemia)

No specific studies detailing the anti-proliferative effects of this compound on non-small cell lung cancer or leukemia cell lines were identified. Research on related para-aminobenzoic acid (PABA) analogs has shown anti-proliferative activity against various cancer cell lines, often through mechanisms like β-tubulin inhibition. nih.gov For instance, certain acrylamide–PABA hybrids have demonstrated cytotoxicity against breast cancer cells (MCF-7). nih.gov However, these findings are not directly applicable to the specific compound .

Modulation of Fibrogenesis in Cellular Systems

There is no available research data on the specific effects of this compound on the modulation of fibrogenesis in any cellular systems.

In Vitro Anti-sickling Properties

No studies were found that investigate the in vitro anti-sickling properties of this compound.

Advanced Analytical Methodologies for 4 2 Isopropylphenyl Amino Benzoic Acid Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Compound Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of 4-((2-Isopropylphenyl)amino)benzoic acid in various samples. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Typically, reversed-phase HPLC (RP-HPLC) is the method of choice for N-aryl aminobenzoic acids due to the nonpolar nature of the aromatic rings and the alkyl substituent.

The separation is generally achieved on a C18 or a similar stationary phase, which provides the necessary hydrophobic interactions to retain the compound. The mobile phase composition is a critical parameter that is optimized to achieve the desired separation and peak shape. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) or formate (B1220265) buffer. The buffer's pH is carefully controlled to ensure the consistent ionization state of the acidic benzoic acid moiety and the basic secondary amine, which in turn affects the retention time and peak symmetry.

Detection is most commonly performed using a UV detector, as the aromatic nature of this compound results in strong absorbance in the ultraviolet region. The selection of an appropriate wavelength is crucial for sensitivity and selectivity.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. This includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Parameters for the Quantification of this compound

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis Scan (typically in the 250-350 nm range) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Spectrophotometric Methods for Analysis and Purity Determination

Spectrophotometric methods offer a simpler and more rapid approach for the analysis and purity determination of this compound, particularly in bulk drug substance where interfering substances are minimal. These methods are based on the principle that the compound absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

For direct UV spectrophotometry, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). The λmax for this compound would be determined by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm). The purity of a sample can be estimated by comparing its specific absorbance to that of a highly pure reference standard.

In some cases, derivatization reactions are employed to shift the absorbance to the visible region, which can enhance sensitivity and selectivity. For aminobenzoic acids, this can involve diazotization of the amino group followed by coupling with a chromogenic agent to form a colored azo dye. The absorbance of the resulting solution is then measured at the λmax of the colored product.

Table 2: General Approach for Spectrophotometric Purity Determination

| Step | Description |

| Wavelength Selection | The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the pure compound. |

| Standard Preparation | A standard solution of a highly pure reference material is prepared at a known concentration. |

| Sample Preparation | A sample solution is prepared at a concentration similar to the standard solution. |

| Absorbance Measurement | The absorbance of both the standard and sample solutions is measured at the λmax. |

| Purity Calculation | The purity of the sample is calculated based on the ratio of the sample's absorbance to the standard's absorbance. |

Chromatographic-Mass Spectrometric Coupled Methods for Impurity Profiling and Metabolite Identification

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the impurity profiling and metabolite identification of this compound. This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the detection and structural elucidation of trace-level impurities and metabolites.

For impurity profiling, LC-MS is used to separate the parent compound from any related substances that may be present from the synthesis process or degradation. High-resolution mass spectrometry (HRMS), often in conjunction with tandem mass spectrometry (MS/MS), provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. The fragmentation patterns observed in the MS/MS spectra offer valuable structural information for the identification of unknown impurities. nih.govijprajournal.com

In the context of metabolite identification, LC-MS is indispensable for analyzing biological samples (e.g., plasma, urine, liver microsomes) to detect and characterize the biotransformation products of this compound. Common metabolic pathways for such a compound could include hydroxylation of the aromatic rings, oxidation of the isopropyl group, and conjugation with endogenous molecules such as glucuronic acid or sulfate. The high sensitivity of modern mass spectrometers allows for the detection of these metabolites even at very low concentrations. researchgate.net

Table 3: General Workflow for Impurity and Metabolite Identification using LC-MS

| Stage | Technique | Purpose |

| Separation | HPLC/UHPLC | Chromatographic separation of the parent compound from impurities or metabolites. |

| Detection and Mass Determination | Full Scan HRMS (e.g., TOF, Orbitrap) | Accurate mass measurement to determine the elemental composition of parent and related compounds. |

| Structural Elucidation | Tandem MS (MS/MS) | Generation of fragmentation patterns to elucidate the chemical structure of impurities and metabolites. |

| Data Analysis | Specialized Software | Comparison of fragmentation patterns with known compounds or prediction of structures based on fragmentation pathways. |

Emerging Research Frontiers and Potential Applications Beyond Traditional Medicinal Chemistry

Supramolecular Assembly and Crystal Engineering of 4-((2-Isopropylphenyl)amino)benzoic Acid Derivatives

The N-H group of the amine and the O-H group of the carboxylic acid act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom can serve as hydrogen bond acceptors. This dual functionality facilitates the formation of predictable and stable hydrogen-bonding patterns, such as dimers, chains, and more complex networks. The bulky 2-isopropylphenyl group introduces steric considerations that significantly influence the molecular packing, often leading to the formation of distinct polymorphic forms or co-crystals with unique structural motifs. For instance, molecules of a related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, have been observed to form acid-acid homodimers in their crystal structure. nih.gov The interplay between hydrogen bonding and steric hindrance is crucial in dictating the final supramolecular architecture. Understanding these assemblies is paramount as the crystalline arrangement directly impacts physical properties like solubility and melting point.

| Interacting Groups | Type of Interaction | Resulting Motif |

| Carboxylic Acid - Carboxylic Acid | O-H···O Hydrogen Bond | Dimer |

| Amine - Carboxylic Acid | N-H···O Hydrogen Bond | Chain/Sheet |

| Phenyl - Phenyl | π-π Stacking | Columnar assembly |

Table 1: Common supramolecular interactions and resulting motifs in derivatives of this compound.

Integration into Functional Materials and Nanostructures (e.g., Graphene Oxide Composites, Metal-Organic Frameworks)

The inherent functional groups of this compound make it an attractive candidate for integration into advanced functional materials and nanostructures. The carboxylic acid moiety can act as an anchor to various surfaces or as a ligand for metal ions, while the aromatic rings facilitate π-π stacking interactions.

A promising area of research is the development of composites with graphene oxide (GO). The oxygen-containing functional groups on the surface of GO can interact with the amino and carboxylic acid groups of the compound, leading to functionalized GO materials. nih.gov This functionalization can be achieved in a one-step electrochemical exfoliation of graphite (B72142) in the presence of 4-aminobenzoic acid. nih.gov Such composites can exhibit modified electronic and mechanical properties, with potential applications in sensing and electronics. The organic molecule can also aid in the dispersion and stabilization of GO sheets.

Furthermore, this class of compounds is being explored for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions linked by organic ligands. The carboxylic acid group can coordinate with metal centers to form extended, porous networks. The size and chemical environment of the pores within the MOF can be tailored by selecting appropriate metal ions and organic linkers. For example, 4-aminobenzoic acid has been used to generate in situ amine-functionalized hexameric titanium oxo clusters, which are then stitched together to form a MOF. researchgate.net These materials are of significant interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity. A metal-organic framework synthesized with lead and ligands derived from 4-aminobenzoic acid has demonstrated a high surface area of 1304.27 m²/g. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Innovations for the Compound

In alignment with the principles of green chemistry, there is a growing emphasis on developing more environmentally friendly and efficient synthetic routes for this compound and its analogs. Traditional methods often rely on petroleum-derived precursors, harsh reaction conditions, and toxic solvents, leading to significant environmental concerns. mdpi.comresearchgate.net

Modern synthetic strategies focus on the use of greener solvents, minimizing waste, and employing catalytic systems that operate under milder conditions. For instance, the Buchwald-Hartwig cross-coupling reaction, a common method for forming C-N bonds, is being optimized to reduce catalyst loading and utilize more benign reagents. nih.gov Another approach involves the catalytic hydrogenation of precursors like 4-nitrobenzoic acid using a Pd/C catalyst, which can offer high selectivity and yield. google.com

Biosynthesis presents a sustainable alternative to chemical synthesis. mdpi.com Pathways for producing aminobenzoic acids from simple carbon sources like glucose have been identified in microorganisms. mdpi.com These biological routes operate under ambient conditions and avoid the use of toxic chemicals and heavy metals. While industrial-scale biological production of this specific compound is still under development, it represents a significant frontier in sustainable chemical manufacturing.

| Synthetic Approach | Precursors | Solvents/Catalysts | Key Advantages |

| Traditional Chemical Synthesis | Petroleum-derived substances | Often harsh solvents and metal catalysts | Well-established methods |

| Green Chemical Synthesis | Various starting materials | Greener solvents, efficient catalysts (e.g., Pd/C) | Reduced waste, lower energy consumption, improved safety google.com |

| Biosynthesis | Renewable feedstocks (e.g., glucose) | Aqueous media, enzymes | Environmentally friendly, sustainable mdpi.comresearchgate.net |

Table 2: A comparative overview of synthetic methodologies for aminobenzoic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.